molecular formula C3H2BrIN2 B2739809 3-Bromo-5-iodopyrazole CAS No. 1015779-70-0

3-Bromo-5-iodopyrazole

Cat. No.: B2739809
CAS No.: 1015779-70-0
M. Wt: 272.871
InChI Key: PSEKKNLEEVQVAE-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound belonging to the pyrazole family. It is characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions of the pyrazole ring, respectively. This compound is widely used in various fields, including medical, industrial, and environmental research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyrazole typically involves the halogenation of pyrazole derivatives. One common method includes the treatment of pyrazole with bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst like copper(I) bromide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-5-iodopyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodopyrazole involves the inhibition of specific enzymes. For instance, it inhibits cytochrome P450 by binding to the heme group, thereby preventing the enzyme from catalyzing its reactions. Similarly, it inhibits acetylcholinesterase by interacting with the active site, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission .

Comparison with Similar Compounds

  • 3-Bromo-5-chloropyrazole
  • 3-Iodo-5-bromopyrazole
  • 3,5-Dibromopyrazole

Comparison: 3-Bromo-5-iodopyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers better performance in cross-coupling reactions and enzyme inhibition studies .

Properties

IUPAC Name

5-bromo-3-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEKKNLEEVQVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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